5-Azaspiro[2.5]octan-7-one
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Overview
Description
5-Azaspiro[25]octan-7-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octan-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the spirocyclic structure . Another approach involves the use of isatin derivatives with cyclic amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-Azaspiro[2.5]octan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]octan-7-one involves its interaction with various molecular targets. It acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles. This interaction leads to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[2.5]octan-7-one: Similar in structure but differs in the position of the nitrogen atom.
5-Azaspiro[2.5]octan-8-one: Another closely related compound with slight structural variations.
Uniqueness
5-Azaspiro[2
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-azaspiro[2.5]octan-7-one |
InChI |
InChI=1S/C7H11NO/c9-6-3-7(1-2-7)5-8-4-6/h8H,1-5H2 |
InChI Key |
OCWDYLTZBSXWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)CNC2 |
Origin of Product |
United States |
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